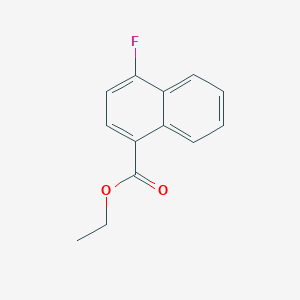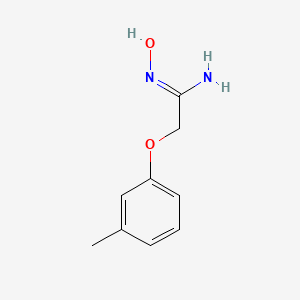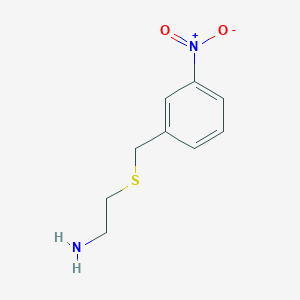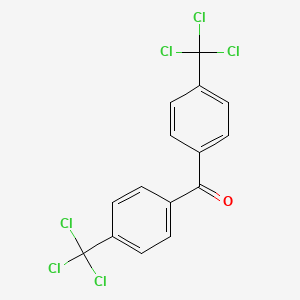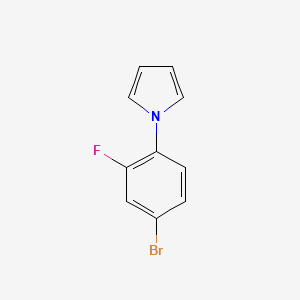
1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Chemoenzymatic Synthesis Applications
1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanol has been utilized in chemoenzymatic synthesis. In a study, various 1‐aryl‐2,2,2‐trifluoroethanones, which are structurally similar to 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanol, were synthesized and later subjected to bioreduction using stereocomplementary alcohol dehydrogenases. This methodology was part of developing a stereoselective route towards Odanacatib, an orally bioavailable and selective inhibitor of Cathepsin K (González-Martínez, Gotor, & Gotor‐Fernández, 2019).
Catalytic Synthesis Applications
The compound is also relevant in palladium-catalyzed cyclization studies. For instance, 3-Bromopyridine-4-carbaldehyde, a compound related to 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanol, has been used in catalytic reactions with carboxylic acids to produce 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates (Cho & Kim, 2008).
Antibacterial Applications
Research has shown that derivatives of bromopyridine, such as 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, have been used as substrates for synthesizing new cyanopyridine derivatives with notable antimicrobial activity against a range of bacteria (Bogdanowicz et al., 2013).
Electrochemical Applications
In electrochemistry, trifluoroethanol, closely related to the compound , has been investigated for its influence on the electrocatalytic reduction of carbon dioxide by a rhenium tricarbonyl bipyridyl complex. The presence of weak Brönsted acids like trifluoroethanol enhances the catalytic process and improves the catalyst's lifetime, indicating potential applications in CO2 reduction technologies (Wong, Chung, & Lau, 1998).
Synthesis of Nonlinear Optical Materials
The compound has been explored in the synthesis of nonlinear optical materials. For example, derivatives like 3-(5-bromopyridin-2-yl)-1-(pyren-1-yl) prop-2-en-1-one demonstrate promising properties for optoelectronic devices due to their excellent third-order nonlinear optical properties (Sun et al., 2019).
Safety and Hazards
The safety data sheet for a similar compound, “3-BROMOPYRIDIN-4-YLBORONIC ACID”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Target of Action
Related compounds such as pyrazolo[3,4-b]pyridine derivatives have been reported to inhibit tropomyosin receptor kinases (trks) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
Similar compounds like pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit trka . Once activated, the intramembrane kinase domain of TRKs is phosphorylated, triggering downstream signal transduction pathways .
Biochemical Pathways
Related compounds have been shown to affect the ras/erk, plc-γ, and pi3k/akt pathways . These pathways are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
A related compound, c03, has been reported to possess good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 .
Result of Action
Related compounds have been shown to inhibit the proliferation of certain cell lines .
properties
IUPAC Name |
1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-5-3-12-2-1-4(5)6(13)7(9,10)11/h1-3,6,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXLQKSPUWXKFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(C(F)(F)F)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride](/img/structure/B6332761.png)
![Ethyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B6332765.png)


![Methyl-[1-(4-trifluoromethoxy-phenyl)-ethyl]-amine HCl, 95%](/img/structure/B6332783.png)
